![molecular formula C20H21ClN2O3 B2594239 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 896301-51-2](/img/structure/B2594239.png)
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide, also known as CE-123, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide is believed to exert its effects by modulating the activity of the GABA system in the brain. Specifically, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors.
Biochemical and Physiological Effects:
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including improving cognitive function, reducing anxiety-like behaviors, and increasing GABAergic neurotransmission. Additionally, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its ability to improve cognitive function and reduce anxiety-like behaviors in animal models. However, a limitation of using N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide. One area of interest is further elucidating its mechanism of action, which could lead to the development of more targeted therapies. Additionally, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide could be studied for its potential therapeutic applications in other conditions, such as schizophrenia and epilepsy. Finally, more research could be done to explore the potential side effects of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide and to determine the optimal dosage for therapeutic use.
Synthesis Methods
The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with 1-methyl-2-pyrrolidinone to produce 1-(4-chlorophenyl)-2-pyrrolidinone. This intermediate is then reacted with 4-ethoxyphenylacetyl chloride to produce N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide.
Scientific Research Applications
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, depression, and anxiety. In animal studies, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce anxiety-like behaviors.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-18-9-3-14(4-10-18)11-19(24)22-16-12-20(25)23(13-16)17-7-5-15(21)6-8-17/h3-10,16H,2,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFSOSURCMVOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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